molecular formula C14H13N3O2 B583188 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1797883-57-8

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B583188
CAS No.: 1797883-57-8
M. Wt: 255.277
InChI Key: MSOZUHDUCRZWRA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the imidazo[4,5-b]pyridine class of heterocycles, a privileged scaffold known for its structural resemblance to purines and its diverse biological activities . This specific molecular framework is frequently investigated for its potential to interact with key biological targets involved in disease progression. While direct studies on this exact compound are limited, extensive research on closely related imidazo[4,5-b]pyridine derivatives highlights its probable research value. These analogues are recognized as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . By inhibiting the assembly of microtubules, such compounds can disrupt vital cellular processes like mitosis, leading to the suppression of cancer cell proliferation. Furthermore, imidazo[4,5-b]pyridine-based structures have been strategically designed as highly selective Aurora-A kinase inhibitors . Aurora kinases are critical regulators of cell division, and their overexpression is a hallmark of various human malignancies, making them a prominent target in cancer drug discovery. This product is presented for research applications only, including but not limited to: in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied with a guaranteed level of purity and characterization to ensure experimental reproducibility. This compound is intended for research use by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-17-12-7-10(8-15-13(12)16-14(17)18)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOZUHDUCRZWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

This method, adapted from green chemistry principles, involves:

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine in H2O-isopropyl alcohol (IPA) at 80°C for 2 h, yielding 2-(methylamino)-3-nitropyridine.

  • Nitro Reduction : Zinc dust and HCl reduce the nitro group to an amine, forming 2-(methylamino)-3-aminopyridine.

  • Heteroannulation : Condensation with 4-methoxybenzaldehyde in H2O-IPA at 85°C for 10 h forms the imidazole ring.

Mechanistic Insights

The aldehyde undergoes nucleophilic attack by the primary amine, followed by dehydration to form the imidazole ring. Aromatization via rearomatization of the pyridine completes the bicyclic system. The lactam forms via in situ oxidation of the intermediate hemiaminal, though this step requires further mechanistic validation.

Optimization Data

ParameterOptimal ValueYield Impact
Solvent (H2O:IPA)1:185%
Temperature85°C+20% yield
Aldehyde Equiv1.2Max efficiency

Suzuki Cross-Coupling and Lactam Cyclization

Halogenated Intermediate Synthesis

Based on aurora kinase inhibitor syntheses, this route employs:

  • Suzuki Coupling : 2-Amino-5-bromo-3-nitropyridine reacts with 4-methoxyphenylboronic acid under Pd catalysis, introducing the aryl group at position 5 (future position 6 post-cyclization).

  • Nitro Reduction : Na2S2O4 reduces the nitro group to an amine.

  • Urea Formation : Treatment with triphosgene forms a urea bridge between the 2- and 3-amino groups.

  • Cyclization : Heating in toluene induces lactam formation, yielding the imidazo[4,5-b]pyridinone core.

Critical Observations

  • Regioselectivity : The Suzuki coupling exclusively functionalizes position 5 due to the nitro group’s directing effects.

  • Lactam Stability : Triphosgene generates a stable urea intermediate, preventing over-carbonylation.

Yield Comparison

StepYield (%)
Suzuki Coupling78
Urea Formation92
Cyclization85

Zinc Triflate-Catalyzed Condensation

One-Pot Methodology

Inspired by imidazo[4,5-c]pyridine syntheses, this approach modifies:

  • Diamine Preparation : 2,3-Diaminopyridine is treated with methyl iodide to N-methylate position 1.

  • Aldehyde Condensation : 4-Methoxybenzaldehyde reacts with the diamine in methanol under zinc triflate catalysis (10 mol%), forming the imidazole ring at 70°C over 12 h.

  • Lactamization : Atmospheric oxygen oxidizes the secondary alcohol intermediate to the ketone, facilitated by basic conditions (K2CO3).

Advantages

  • Catalyst Efficiency : Zinc triflate enhances reaction rate by polarizing the aldehyde carbonyl.

  • Atom Economy : No protecting groups required for the methyl substituent.

Limitations

  • Oxidation Control : Over-oxidation to carboxylic acids occurs if reaction times exceed 15 h.

Comparative Analysis of Synthetic Routes

ParameterTandem SNArSuzukiZinc Triflate
Total Yield (%)626858
Step Count343
Key AdvantageGreen solventsRegioselectiveNo metal catalysts
ScalabilityHighModerateLow

The Suzuki route offers superior regiocontrol for the 4-methoxyphenyl group, while the tandem SNAr method aligns with green chemistry principles. Zinc triflate catalysis avoids transition metals but suffers from lower yields.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels . The compound’s interaction with other enzymes and receptors can also modulate various cellular pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences and similarities among analogs:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methoxyphenyl 255.27 Electron-donating methoxy group enhances solubility and binding affinity.
6-(3-Hydroxyphenyl)-1-methyl analog 3-Hydroxyphenyl 242.20 Hydroxyl group enables hydrogen bonding; lower logP than methoxy analog.
6-(3-(Aminomethyl)phenyl)-1-methyl analog (15) 3-(Aminomethyl)phenyl 255.00 Basic amine improves water solubility; potential for ionic interactions.
6-Bromo-3-methyl analog Bromo 229.05 Halogen substituent increases molecular weight and lipophilicity.
1-Methyl-6-phenyl analog Phenyl 225.25 Lacks polar groups; higher hydrophobicity impacts membrane permeability.

Key Observations :

  • Electron-Donating vs. In contrast, bromo substituents (electron-withdrawing) may favor halogen bonding .
  • Hydrogen-Bonding Capacity: Analogs with hydroxyl or aminomethyl groups (e.g., compounds 12 and 15) exhibit improved solubility and target engagement via hydrogen bonds .
Kinase and Enzyme Inhibition
  • PDE III Inhibition: Imidazo[4,5-b]pyridin-2-ones with methoxy or methyl groups demonstrated nanomolar IC₅₀ values (e.g., 0.026 µM for ALDH1A1 inhibition in compound 5k), highlighting scaffold versatility .
Receptor Modulation
  • Serotonin Receptors : N-Alkylated analogs (e.g., 1-methyl-6-phenyl) exhibited dual 5-HT7/5-HT2A receptor activity, with substituent polarity influencing selectivity .

Pharmacokinetic Considerations

  • Solubility: Methoxy and aminomethyl groups improve aqueous solubility compared to bromo or phenyl analogs .
  • Metabolic Stability : Electron-rich substituents (e.g., methoxy) may slow oxidative metabolism by cytochrome P450 enzymes.

Biological Activity

The compound 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a derivative of the imidazo[4,5-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial studies. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C13H12N2OC_{13}H_{12}N_2O, and its structure features a methoxyphenyl group attached to an imidazo[4,5-b]pyridine core. This structure is significant as it influences the compound's pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives, including our compound of interest.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that it significantly increased apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM. Additionally, in vivo experiments indicated that tumor growth was suppressed in mice treated with this compound .
  • Comparative Efficacy : Compared to other derivatives, this compound exhibited a notable antiproliferative effect against various human tumor cell lines. For example, it showed a GI50 value of 2.30 μM against HCT116 colon carcinoma cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Efficacy Against Bacteria : In studies assessing its antimicrobial activity, the compound demonstrated a minimum inhibitory concentration (MIC) of 40 μg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli .
  • Mechanism : The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. For example, one synthesis route involved refluxing a mixture of starting materials in acetonitrile, leading to a yield of approximately 52% .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Stability : The compound showed stability in mouse liver microsomes, suggesting favorable metabolic characteristics that could enhance its therapeutic potential .

Data Table

Biological ActivityIC50 / MIC ValuesReference
Anticancer (MCF-7)25.72 μM
Anticancer (HCT116)GI50 = 2.30 μM
Antimicrobial (S. aureus)MIC = 40 μg/mL
Antimicrobial (E. coli)MIC = 200 μg/mL

Q & A

Q. Methodological Answer :

  • In vitro assays :
    • Enzyme inhibition : IC₅₀ values against kinases (e.g., EGFR: 0.8 µM) measured via fluorescence polarization .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa: IC₅₀ = 5.2 µM) .
  • Mechanistic studies :
    • Western blotting confirms downregulation of p-AKT and ERK pathways .
    • Molecular docking (AutoDock Vina) predicts binding to ATP pockets (ΔG = −9.8 kcal/mol) .

Advanced: How does structural modification (e.g., substituent variation) impact pharmacological activity?

Methodological Answer :
Comparative studies with analogs reveal:

  • Methoxy vs. Ethoxy substitution : Ethoxy derivatives show 3-fold higher solubility (LogP: 2.1 vs. 2.8) but reduced kinase inhibition (IC₅₀: 2.4 µM vs. 0.8 µM) .
  • Methyl group removal : The 1-methyl-free analog exhibits 50% lower metabolic stability in liver microsomes, linked to CYP3A4-mediated oxidation .
  • SAR trends : Electron-withdrawing groups at C-6 enhance target affinity (e.g., nitro: IC₅₀ = 0.5 µM vs. methoxy: IC₅₀ = 0.8 µM) .

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Q. Methodological Answer :

  • Degradation studies :
    • Hydrolysis : Half-life (t₁/₂) of 72 hours at pH 7, forming non-toxic imidazole fragments .
    • Photolysis : UV irradiation (254 nm) degrades 90% of the compound in 48 hours .
  • Ecotoxicology :
    • Daphnia magna : LC₅₀ = 12 mg/L (96-hour exposure) .
    • QSAR models : Predict moderate bioaccumulation potential (BCF = 350 L/kg) .

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